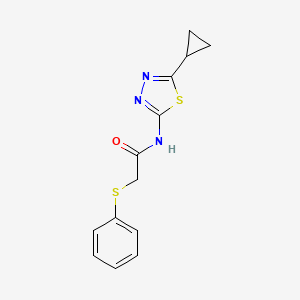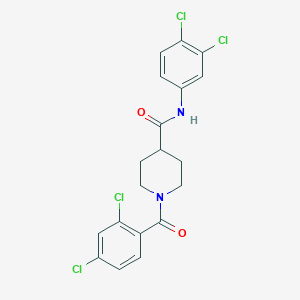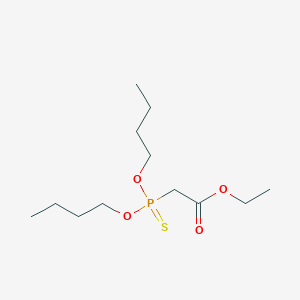
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, also known as CPDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDT is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is not yet fully understood. However, it has been suggested that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide may exert its effects by modulating various signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is its potential as a therapeutic agent for the treatment of various diseases. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. One area of research is the development of more efficient synthesis methods for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. Another area of research is the elucidation of the exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide. Additionally, further studies are needed to determine the full range of potential applications for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide in scientific research.
Synthesis Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with phenylthioacetic acid in the presence of a suitable coupling reagent. The resulting product is then purified by column chromatography to obtain pure N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-11(8-18-10-4-2-1-3-5-10)14-13-16-15-12(19-13)9-6-7-9/h1-5,9H,6-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPNTKVQHQDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-fluoroaniline](/img/structure/B5232805.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
